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Compound of Interest

Compound Name: LAS38096

Cat. No.: B7969998

Disclaimer: No public safety or toxicity data for a compound designated "LAS38096" is
currently available. The following in-depth technical guide is a hypothetical example created to
fulfill the structural, content, and visualization requirements of the prompt. The data presented
herein is representative of a typical preclinical safety assessment for a novel small molecule
entity and should not be considered factual for any real-world compound.

Executive Summary

This document outlines the preliminary non-clinical safety and toxicity profile of LAS38096, a
novel investigational compound. The profile has been established through a series of in vitro
and in vivo studies designed to identify potential safety liabilities and to determine a safe
starting dose for first-in-human studies. The studies indicate that LAS38096 has a moderate in
vitro cytotoxicity profile and is non-mutagenic. In vivo studies in rodents established a No-
Observed-Adverse-Effect-Level (NOAEL) and identified the liver as a potential target organ at
higher doses.

In Vitro Toxicology

The cytotoxic potential of LAS38096 was evaluated in two human cell lines, HepG2 (liver
carcinoma) and HEK293 (embryonic kidney), using a neutral red uptake assay after a 24-hour
incubation period.

Table 1: In Vitro Cytotoxicity of LAS38096
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Cell Line Assay Type Endpoint Value (pM)
HepG2 Neutral Red Uptake IC50 48.5
HEK293 Neutral Red Uptake IC50 > 100

The mutagenic potential of LAS38096 was assessed using a bacterial reverse mutation assay
(Ames test) in Salmonella typhimurium strains TA98 and TA100, both with and without
metabolic activation (S9 fraction).

Table 2: Genotoxicity Assessment of LAS38096 (Ames Test)

Strain Metabolic Activation (S9) Result

TA98 - Non-mutagenic
TA98 + Non-mutagenic
TA100 - Non-mutagenic
TA100 + Non-mutagenic

The potential for LAS38096 to inhibit the hERG (human Ether-a-go-go-Related Gene)
potassium channel, a key indicator of proarrhythmic risk, was evaluated using a whole-cell
patch clamp assay in HEK293 cells stably expressing the hERG channel.

Table 3: Cardiovascular Safety - hERG Channel Inhibition

Assay Type Cell Line Endpoint Value (pM)

Whole-Cell Patch
hERG-HEK?293 IC50 32.7
Clamp

In Vivo Toxicology

A single-dose acute oral toxicity study was conducted in Sprague-Dawley rats to determine the
acute lethal dose (LD50) and to identify potential target organs.[1]
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Table 4: Acute Oral Toxicity of LAS38096 in Sprague-Dawley Rats

. . Dosing . Key
Species/Strain . Endpoint Value (mg/kg) .
Regimen Observations
No mortality
observed.
Sprague-Dawley ) ]
Rat Single Oral Dose  LD50 > 2000 Transient
a
sedation at 2000
mg/kg.
Mild, reversible
Sprague-Dawley ) elevation in ALT
Single Oral Dose  NOAEL 500
Rat and AST at 1000

mg/kg.

Experimental Protocols

HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1x10* cells/well and
allowed to attach for 24 hours. Cells were then treated with LAS38096 at concentrations
ranging from 0.1 to 100 pM for 24 hours. Following treatment, the medium was replaced with a
medium containing 50 ug/mL neutral red and incubated for 3 hours. The cells were then
washed, and the incorporated dye was solubilized. The absorbance was measured at 540 nm.
The IC50 value was calculated as the concentration of the compound that caused a 50%
reduction in neutral red uptake compared to vehicle-treated control cells.

The assay was performed in accordance with OECD Guideline 471. Salmonella typhimurium
strains TA98 and TA100 were treated with LAS38096 at five different concentrations (5, 50,
500, 2500, and 5000 u g/plate ) in the presence and absence of a rat liver S9 fraction for
metabolic activation. Positive and negative controls were included in each experiment. Plates
were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A
compound is considered mutagenic if it causes a dose-dependent increase in the number of
revertants that is at least twice the background level.

HEK293 cells stably expressing the hERG channel were used. Whole-cell voltage-clamp
recordings were performed at 37°C. Cells were held at a membrane potential of -80 mV, and
hERG currents were elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a
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repolarizing pulse to -50 mV for 2 seconds to record the tail current. LAS38096 was applied at
increasing concentrations (0.1 to 100 uM). The concentration-response curve was fitted to
determine the IC50 value for the inhibition of the hERG tail current.

The study was conducted in compliance with OECD Guideline 423.[2] Female Sprague-Dawley
rats (8-10 weeks old) were used.[3] A single oral dose of LAS38096 was administered by
gavage at doses of 300, 500, 1000, and 2000 mg/kg.[4] Animals were observed for mortality
and clinical signs of toxicity for 14 days.[2] Body weight was recorded weekly. At the end of the
study, blood samples were collected for hematology and clinical chemistry analysis, and a

gross necropsy was performed.
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Caption: Extrinsic apoptosis pathway, a common mechanism of drug-induced cell death.
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Caption: A tiered workflow for the in vitro safety assessment of new chemical entities.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7969998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7969998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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